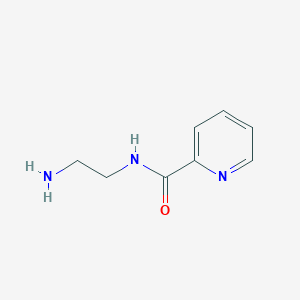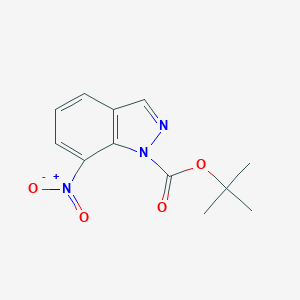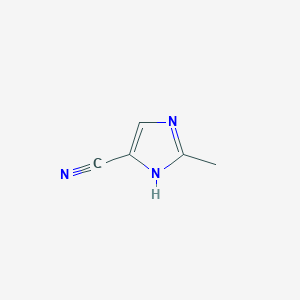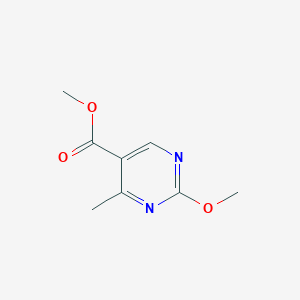
N-(2-aminoéthyl)pyridine-2-carboxamide
Vue d'ensemble
Description
“N-(2-aminoethyl)pyridine-2-carboxamide” is a chemical compound with the molecular formula C8H11N3O . It is functionally related to pyridine .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The molecular structure of “N-(2-aminoethyl)pyridine-2-carboxamide” has been characterized . The molecular formula is C8H11N3O, with an average mass of 165.192 Da .Chemical Reactions Analysis
The chemical reactions of “N-(2-aminoethyl)pyridine-2-carboxamide” have been studied . The nitrogen atom of the pyridine ring, C=N, N-H, and NH2 were found to be involved in the hydrogen bonding with Lys709, Tyr32, Ala80, and Glu742 residue of the active site, respectively .Physical and Chemical Properties Analysis
“N-(2-aminoethyl)pyridine-2-carboxamide” is a white to off-white solid . Its physical and chemical properties have been characterized .Applications De Recherche Scientifique
Inhibiteurs de l'uréase
Les dérivés de la pyridine carboxamide, tels que la N-(2-aminoéthyl)pyridine-2-carboxamide, ont été explorés comme inhibiteurs de l'uréase . L'uréase est une enzyme qui catalyse l'hydrolyse de l'urée en dioxyde de carbone et en ammoniac. Cette réaction est un facteur clé dans le développement de certaines maladies infectieuses, des calculs rénaux et d'autres problèmes médicaux. Par conséquent, les inhibiteurs de l'uréase présentent un intérêt significatif pour les applications thérapeutiques .
Agents anticancéreux
Le développement rapide de la résistance des bactéries uréolytiques, impliquées dans diverses affections mettant la vie en danger telles que le cancer gastrique et duodénal, a nécessité le développement d'une nouvelle ligne de thérapie présentant une activité anti-uréase .
Principes actifs pharmaceutiques
La this compound est utilisée comme principe actif pharmaceutique . Les principes actifs pharmaceutiques (API) sont les parties de tout médicament qui produisent les effets souhaités. Les API sont produites par divers procédés, notamment la synthèse chimique, les procédés de fermentation, l'ADN recombinant, etc .
Études spectrales
La pyridine carboxamide est utilisée dans les études spectrales. Par exemple, dans les spectres IR à 3268 et 3255 cm −1, deux pics faibles apparaissent en raison de l'amine secondaire (NH 2 ), le groupe NHCS apparaît à 3181 cm −1 avec une intensité faible, et le pic moyen apparaît à 1622 cm −1 (C=N) .
Synthèse d'autres composés
La this compound peut être utilisée dans la synthèse d'autres composés. Par exemple, elle peut être utilisée dans la synthèse de N-(pyridin-2-yl)amides et de 3-bromoimidazo[1,2-a]pyridines à partir d'α-bromocétones et de 2-aminopyridine dans différentes conditions réactionnelles .
Clivage de la liaison C–C
La this compound peut être formée dans le toluène par clivage de la liaison C–C promu par I2 et TBHP. Les conditions réactionnelles sont douces et sans métal .
Safety and Hazards
Orientations Futures
The future directions of “N-(2-aminoethyl)pyridine-2-carboxamide” research could involve further exploration of its potential as a scaffold for the development of VEGFR-2, ERK-2, and Abl-1 multikinase inhibitors . Additionally, the exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for the development of VEGFR-2, ERK-2, and Abl-1 multikinase inhibitors has been suggested .
Propriétés
IUPAC Name |
N-(2-aminoethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEHSSNJTVYAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389991 | |
| Record name | N-(2-aminoethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103878-43-9 | |
| Record name | N-(2-aminoethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-(2-aminoethyl)pyridine-2-carboxamide?
A1: The research indicates that N-(2-aminoethyl)pyridine-2-carboxamide exhibits inhibitory properties against monoamine oxidase (MAO) [, ]. While the specific details regarding its interaction with MAO are not provided in the abstracts, this suggests that the compound likely exerts its effects by interfering with the enzymatic activity of MAO, potentially through competitive or non-competitive inhibition. Further research is needed to fully elucidate the precise mechanism of interaction and its downstream effects.
Q2: Are there any other compounds structurally similar to N-(2-aminoethyl)pyridine-2-carboxamide that share similar pharmacological properties?
A2: The research mentions that other ethylenediaminemonoamide derivatives, sharing structural similarities with N-(2-aminoethyl)pyridine-2-carboxamide, also exhibit inhibitory properties against MAO [, ]. These derivatives differ in the specific aromatic heterocyclic group (represented as "R" in the abstract) attached to the ethylenediaminemonoamide core. This suggests that the core structure of N-(2-aminoethyl)pyridine-2-carboxamide, particularly the ethylenediamine and amide moieties, may be crucial for its interaction with MAO and its inhibitory activity. Further investigations into the structure-activity relationship of these derivatives could provide valuable insights for developing more potent and selective MAO inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)




![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)








